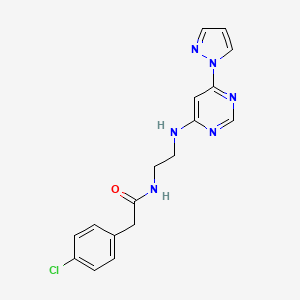
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a synthetic compound that exhibits diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrazole ring, a pyrimidine moiety, and a chlorophenyl acetamide group. Its molecular formula is C18H20ClN5O, and it has been synthesized through various organic reactions, including amide coupling and nucleophilic substitutions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation. This inhibition can lead to significant antitumor effects by disrupting the growth of cancer cells .
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit various kinases involved in cell signaling pathways, contributing to its anticancer properties. For instance, it has been observed to inhibit Aurora-A kinase with an IC50 value of 0.067μM .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | < 10 µM | |
| Aurora-A Kinase Inhibition | Aurora-A Kinase | 0.067 µM | |
| Antitumor Activity | Various Cancer Cell Lines | Varies by cell type |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The observed IC50 values ranged from 0.75μM to 4.21μM, indicating potent antitumor activity .
- Anti-inflammatory Potential : Research has indicated that compounds with similar structures possess anti-inflammatory properties by modulating pathways involved in inflammation. The presence of the pyrazole moiety is particularly relevant for these activities .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of this compound with target proteins, highlighting its potential as a lead compound for further drug development .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-13(3-5-14)10-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-6-23-24/h1-6,9,11-12H,7-8,10H2,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNQHFASWJHFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














